molecular formula C9H15NO B11921179 5-Methyl-5-azaspiro[3.5]nonan-8-one

5-Methyl-5-azaspiro[3.5]nonan-8-one

Cat. No.: B11921179
M. Wt: 153.22 g/mol
InChI Key: QPZLIUFAQUHVCR-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[3.5]nonan-8-one is a synthetic spirocyclic building block of high value in medicinal chemistry and early-stage drug discovery research. This compound serves as a key chemical intermediate for the design and synthesis of novel therapeutic agents. Recent research has identified advanced inhibitors of the histone lysine methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) that incorporate the spiro-piperidine scaffold, highlighting its direct application in epigenetics and oncology research . ASH1L is a promising therapeutic target in various cancers, including acute leukemia with MLL1 translocations, where its catalytic activity plays a crucial role . The spirocyclic structure of this compound provides a three-dimensional rigidity that can help improve target selectivity and optimize drug-like properties in potential drug candidates. It is intended for use by qualified researchers in the development of bio-active molecules for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-methyl-5-azaspiro[3.5]nonan-8-one

InChI

InChI=1S/C9H15NO/c1-10-6-3-8(11)7-9(10)4-2-5-9/h2-7H2,1H3

InChI Key

QPZLIUFAQUHVCR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)CC12CCC2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 5 Azaspiro 3.5 Nonan 8 One and Analogues

Strategic Retrosynthesis of the Azaspiro[3.5]nonane Core

A retrosynthetic analysis of the 5-Methyl-5-azaspiro[3.5]nonan-8-one core reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the cleavage of the C-N and C-C bonds that form the two heterocyclic rings.

One logical approach is to disconnect the azetidine (B1206935) ring, leading to a piperidone precursor. This could involve a C-N bond cleavage, suggesting an intramolecular cyclization of a suitably functionalized piperidine (B6355638) derivative as a key step in the forward synthesis. Alternatively, a C-C bond cleavage of the azetidine ring points towards a [2+2] cycloaddition reaction between an enamine or a related species derived from a piperidine and a suitable two-carbon component.

Another major retrosynthetic strategy involves the disconnection of the piperidone ring. This could be envisioned through a C-N bond cleavage, suggesting an intramolecular cyclization of a precursor containing the azetidine ring and a linear amino ketone chain. A C-C bond disconnection of the piperidone ring might point towards a Dieckmann condensation or a similar intramolecular reaction of a diester precursor attached to the azetidine ring.

Construction of the Spiro[3.5] System

The construction of the spiro[3.5] system of this compound can be achieved through various synthetic methodologies, including cyclization reactions and ring expansion pathways.

Cyclization Reactions for Spiroannulations

Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and they play a crucial role in the formation of the azaspiro[3.5]nonane core. Both intramolecular and intermolecular cyclization strategies can be employed.

Intramolecular cyclization is a powerful strategy for the formation of the azetidine or piperidone ring of the spirocyclic system. One plausible approach involves the cyclization of a piperidine derivative bearing a suitable leaving group on a side chain attached to the 4-position. For instance, a 4-(halomethyl)-4-(amino- or N-methylaminomethyl)piperidone derivative could undergo intramolecular nucleophilic substitution to form the azetidine ring.

A related strategy has been described in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, where a compound undergoes self-cyclization in an inert atmosphere and a suitable solvent under the action of a base to generate the spirocyclic core rsc.org. This suggests that a similar intramolecular cyclization of a precursor containing a nucleophilic nitrogen and an electrophilic carbon center at the appropriate positions could be a viable route to this compound. The integration of piperidine rings into molecular frameworks through such cyclizations often leads to improved pharmacokinetic and pharmacodynamic properties in drug discovery researchgate.net.

[2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings and can be applied to the synthesis of the azetidine portion of the azaspiro[3.5]nonane system. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams (2-azetidinones) nih.gov. While the target molecule is not a β-lactam, variations of this reaction could be envisioned.

A more relevant approach would be the aza Paternò-Büchi reaction, which is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine rsc.org. In the context of this compound synthesis, this could involve the reaction of an exocyclic enamine derived from a piperidone with a suitable ketenophile. Visible light-mediated intermolecular aza Paternò-Büchi reactions have been developed for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions whiterose.ac.uk. These methods can also be applied to the construction of spirocyclic azetidines nih.gov. The choice of reactants and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition.

Table 1: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis

Reaction TypeReactantsProductReference
Staudinger SynthesisKetene + Imineβ-Lactam nih.gov
Aza Paternò-BüchiImine + AlkeneAzetidine rsc.org
Visible Light-MediatedGlyoxylate Oxime + AlkeneAzetidine whiterose.ac.uk

Ring Expansion and Rearrangement Pathways

Ring expansion and rearrangement reactions provide an alternative and often elegant approach to the synthesis of spirocyclic systems. These methods can be particularly useful for accessing strained ring systems or for constructing the piperidone ring from a smaller azetidine-containing precursor.

One potential strategy involves the ring expansion of a spirocyclic system containing a smaller ring, such as an aziridine, to form the desired azetidine or piperidone ring. For instance, a bicyclic azetidinium intermediate can undergo ring-expansion to form pyrrolidines, piperidines, and other larger nitrogen-containing heterocycles researchgate.net. This suggests that a suitably substituted spiro[2.5]octane derivative could potentially be rearranged to the 5-azaspiro[3.5]nonane skeleton. The reactivity of azetidines is driven by their considerable ring strain, making them susceptible to ring-opening and rearrangement reactions under appropriate conditions rsc.org.

Functionalization and Derivatization Approaches

Once the 5-azaspiro[3.5]nonane core is constructed, further functionalization and derivatization can be carried out to introduce various substituents and to synthesize a library of analogues. The carbonyl group at the 8-position and the nitrogen atom of the azetidine ring are the primary sites for such modifications.

The ketone at C-8 can be subjected to a wide range of standard carbonyl chemistry. For example, it can be reduced to the corresponding alcohol, 5-Methyl-5-azaspiro[3.5]nonan-8-ol, or converted to an oxime. It can also serve as a handle for the introduction of carbon-carbon bonds via reactions with organometallic reagents or through Wittig-type reactions. Furthermore, the α-carbons to the carbonyl group can be functionalized through enolate chemistry. Piperidin-4-ones are versatile building blocks for the synthesis of various fused and spiro piperidine derivatives due to the ease of manipulation of the carbonyl group nih.govtandfonline.com.

The nitrogen atom of the azetidine ring, when not methylated, provides another point for derivatization. It can be acylated, alkylated, or sulfonylated to introduce a variety of functional groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the diverse functional groups that can be incorporated into such spirocyclic systems univ.kiev.ua.

Table 2: Potential Functionalization Reactions for this compound

Reaction SiteReaction TypePotential Products
C-8 CarbonylReduction5-Methyl-5-azaspiro[3.5]nonan-8-ol
C-8 CarbonylWittig Reaction8-Methylene-5-methyl-5-azaspiro[3.5]nonane
C-8 CarbonylGrignard Reaction8-Alkyl/Aryl-5-methyl-5-azaspiro[3.5]nonan-8-ol
Azetidine NitrogenAcylation (on des-methyl analogue)N-Acyl-5-azaspiro[3.5]nonan-8-one
Azetidine NitrogenAlkylation (on des-methyl analogue)N-Alkyl-5-azaspiro[3.5]nonan-8-one

Introduction of the Methyl Group at the Nitrogen Atom

The incorporation of the methyl group at the nitrogen atom of the 5-azaspiro[3.5]nonan-8-one core is a critical step in the synthesis of the title compound. This transformation can be achieved through several established methods for N-alkylation of secondary amines.

One of the most common approaches is reductive amination . This method would involve the reaction of the parent secondary amine, 5-azaspiro[3.5]nonan-8-one, with formaldehyde in the presence of a reducing agent. Suitable reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is generally high-yielding and tolerates a wide range of functional groups.

Another widely used method is direct N-methylation using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent and base is crucial to prevent over-alkylation and other side reactions.

The Eschweiler-Clarke reaction provides a classic method for the methylation of primary or secondary amines. This reaction utilizes formic acid and formaldehyde as the source of the methyl group. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. This method is particularly advantageous as it is carried out under mild conditions and avoids the use of alkyl halides.

N-Methylation Method Reagents Typical Conditions Advantages Potential Challenges
Reductive AminationFormaldehyde, NaBH(OAc)₃ or NaBH₃CNDichloromethane or acetonitrile, room temperatureHigh yield, mild conditions, one-potUse of toxic cyanide reagents (with NaBH₃CN)
Direct N-MethylationMethyl iodide or dimethyl sulfate, base (e.g., K₂CO₃)Acetone or acetonitrile, refluxReadily available reagentsPotential for over-alkylation (quaternization)
Eschweiler-Clarke ReactionFormaldehyde, Formic acidRefluxNo alkyl halides, mildRequires elevated temperatures

Manipulation of the Ketone Functionality at Position 8

The ketone group at the 8-position of the this compound scaffold offers a versatile handle for further structural modifications, allowing for the synthesis of a diverse range of analogues.

Reduction to an Alcohol: The ketone can be readily reduced to the corresponding alcohol, 5-Methyl-5-azaspiro[3.5]nonan-8-ol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this transformation. For more sterically hindered ketones or in cases where stronger reducing power is needed, lithium aluminum hydride (LiAlH₄) can be employed, although it is less chemoselective.

Reductive Amination: The ketone can be converted into a secondary or tertiary amine at the 8-position via reductive amination. This involves reacting the ketone with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This reaction is a powerful tool for introducing new nitrogen-containing substituents.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an exocyclic alkene. This involves the reaction of the ketone with a phosphonium ylide (a Wittig reagent). The structure of the resulting alkene depends on the specific ylide used, providing a route to a variety of vinyl-substituted azaspiro[3.5]nonanes.

Grignard and Organolithium Addition: The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the ketone provides a method for introducing new carbon-carbon bonds at the 8-position, leading to tertiary alcohols.

Ketone Manipulation Reagents Product
ReductionNaBH₄ or LiAlH₄5-Methyl-5-azaspiro[3.5]nonan-8-ol
Reductive AminationR¹R²NH, NaBH(OAc)₃8-(Dialkylamino)-5-methyl-5-azaspiro[3.5]nonane
Wittig ReactionPh₃P=CHR8-(Alkylidene)-5-methyl-5-azaspiro[3.5]nonane
Grignard AdditionR-MgBr8-Alkyl-5-methyl-5-azaspiro[3.5]nonan-8-ol

Catalytic Methods in Azaspiro[3.5]nonane Synthesis

Modern catalytic methods offer efficient and elegant pathways to construct complex molecular architectures like the azaspiro[3.5]nonane scaffold.

Transition Metal-Catalyzed Processes (e.g., Copper Catalysis for Spirocyclic Lactams)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. While direct application to this compound is not extensively documented, analogous copper-catalyzed reactions for the synthesis of spirocyclic lactams and other related structures provide a strong precedent. For instance, copper-catalyzed intramolecular C-N bond formation from suitable acyclic precursors containing an azetidine moiety could be a viable strategy. These reactions often proceed under mild conditions with high efficiency.

Photocatalytic Approaches for N-Heterospirocycle Assembly

Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under mild conditions. nih.gov This technology has been successfully applied to the assembly of N-heterospirocycles. nih.gov Photocatalytic methods often involve the generation of nitrogen-centered radicals from readily available precursors, which can then undergo cyclization reactions to form the desired spirocyclic framework. nih.govacs.org The application of such strategies could provide a novel and efficient route to the azaspiro[3.5]nonane core. nih.gov

Multicomponent Reaction Strategies for Azaspiro[3.5]nonane Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. While specific MCRs for the direct synthesis of this compound are not well-established, the development of novel MCRs to construct functionalized azaspiro[3.5]nonane scaffolds is an active area of research. Such strategies could involve, for example, the reaction of an amine, a ketone, and a suitable third component that facilitates the spirocyclization. Isocyanide-based multicomponent reactions are known to be effective in generating intricate spirocyclic architectures. nih.gov

Protecting Group Chemistry in Complex Azaspiro[3.5]nonane Synthesis

In the synthesis of complex molecules containing the azaspiro[3.5]nonane core, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired chemoselectivity. For the nitrogen atom of the azetidine ring, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comstudysmarter.co.ukorganic-chemistry.org

The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and is stable to acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., using H₂ and Pd/C), which is a mild and efficient method. masterorganicchemistry.compeptide.com

Protecting Group Introduction Reagent Cleavage Conditions Key Features
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA)Stable to base and nucleophiles
Cbz (benzyloxycarbonyl)Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂/Pd-C)Stable to acid and base

Chemical Reactivity and Transformations of 5 Methyl 5 Azaspiro 3.5 Nonan 8 One

Reactivity of the Ketone Moiety (C-8 Carbonyl)

The carbonyl group at the C-8 position of the cyclohexanone (B45756) ring is an electrophilic site, poised to react with a variety of nucleophiles. Its reactivity is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular architectures.

Nucleophilic Additions and Reductions

The ketone functionality is susceptible to nucleophilic attack. For instance, organometallic reagents such as Grignard reagents or organolithium compounds could, in principle, add to the carbonyl carbon to form the corresponding tertiary alcohol.

Similarly, reduction of the ketone would yield the corresponding secondary alcohol, 5-Methyl-5-azaspiro[3.5]nonan-8-ol. This transformation could be achieved using a range of reducing agents.

Table 1: Potential Reducing Agents for the Conversion of 5-Methyl-5-azaspiro[3.5]nonan-8-one to 5-Methyl-5-azaspiro[3.5]nonan-8-ol

Reducing AgentExpected Outcome
Sodium borohydride (B1222165) (NaBH₄)Reduction of the ketone to a secondary alcohol.
Lithium aluminum hydride (LiAlH₄)A more powerful reducing agent, also expected to yield the secondary alcohol.

It is important to note that no specific studies detailing these nucleophilic additions or reductions for this compound have been found in the reviewed literature.

Condensation Reactions and Enolate Chemistry

The presence of alpha-hydrogens adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then participate in a variety of condensation reactions, such as the aldol (B89426) or Claisen-type reactions, to form new carbon-carbon bonds. The regioselectivity of enolate formation would be a key factor in determining the product distribution.

Despite the theoretical potential for these transformations, there is no available research that documents the enolate chemistry or condensation reactions of this compound.

Transformations Involving the Nitrogen Atom (N-5)

The nitrogen atom at the N-5 position is a tertiary amine, which typically functions as a nucleophile and a base. Its reactivity offers another avenue for the chemical modification of the parent molecule.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom can react with electrophiles. For example, treatment with an alkyl halide could lead to the formation of a quaternary ammonium (B1175870) salt. This N-alkylation would introduce a positive charge and alter the steric and electronic properties of the molecule.

N-acylation, through reaction with an acyl chloride or anhydride, would yield the corresponding amide. However, as a tertiary amine, N-acylation is not a typical reaction pathway unless dealkylation occurs. A more plausible reaction would be the formation of an acyl-ammonium intermediate.

No published reports on the N-alkylation or N-acylation of this compound were identified.

Stability and Reactivity of the Tertiary Amine

The tertiary amine in this compound is expected to be a stable functional group under many conditions. Its basicity could be utilized to catalyze certain reactions or to form salts with various acids. The reactivity of the tertiary amine is intrinsically linked to the accessibility of its lone pair, which may be influenced by the steric bulk of the spirocyclic system.

Detailed experimental studies on the stability and specific reactivity patterns of the tertiary amine within this spirocyclic framework are currently lacking in the scientific literature.

Ring-Opening and Rearrangement Pathways of the Spirocyclic System

The strained four-membered azetidine (B1206935) ring within the spirocyclic system could potentially undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or certain catalysts. Such reactions would lead to the formation of novel, non-spirocyclic structures.

Furthermore, rearrangement reactions, potentially initiated by the formation of a reactive intermediate at either the ketone or the amine, could lead to a variety of different molecular scaffolds. However, the specific conditions required to induce such ring-opening or rearrangement pathways for this compound have not been explored or reported.

Regioselective and Chemoselective Modifications of the Azaspiro[3.5]nonane Skeleton

The structure of This compound presents two primary sites for chemical modification: the ketone carbonyl group and the tertiary amine within the azetidine ring. The interplay between these functional groups, along with the steric environment of the spirocyclic system, would govern the regioselectivity and chemoselectivity of any transformation.

Reactions at the carbonyl group are expected to be a primary avenue for functionalization. Standard carbonyl chemistry, such as reduction, oxidation, and nucleophilic addition, could be employed. For instance, reduction of the ketone would lead to the corresponding alcohol, 5-Methyl-5-azaspiro[3.5]nonan-8-ol . The stereochemical outcome of such a reduction would be of significant interest, potentially yielding diastereomeric products depending on the approach of the reducing agent.

Chemoselective modifications would be crucial when multiple reactive sites are present or introduced. For example, if a derivative of This compound contained an additional ester or amide functionality, selective reaction at the ketone could be achieved by choosing appropriate reagents and reaction conditions. The inherent reactivity differences between a ketone and other carbonyl derivatives would be the guiding principle for such selective transformations.

While no specific studies on This compound are available, research on related azaspiro compounds provides some insights. For example, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane involves multi-step sequences where control of reactivity is key. google.com Such strategies often employ protecting groups to mask certain functionalities while others are being modified, a technique that would be directly applicable to the regioselective modification of the This compound skeleton.

Table 1: Potential Regioselective and Chemoselective Reactions on this compound

Reaction TypeReagent/ConditionsExpected Product(s)Selectivity
Carbonyl ReductionNaBH₄, MeOH5-Methyl-5-azaspiro[3.5]nonan-8-ol Regioselective for ketone
Grignard ReactionR-MgBr, THFTertiary alcohol derivativeRegioselective for ketone
Wittig ReactionPh₃P=CH₂, THF8-Methylene-5-methyl-5-azaspiro[3.5]nonaneRegioselective for ketone
Reductive AminationR-NH₂, NaBH(OAc)₃N-substituted 8-amino derivativeRegioselective for ketone

Exploitation of the Spirocenter for Further Chemical Diversity

The spirocenter of This compound is a quaternary carbon atom that imparts a rigid, three-dimensional geometry to the molecule. This structural feature is highly desirable in medicinal chemistry as it can lead to improved binding affinity and selectivity for biological targets. While the spirocenter itself is unreactive, its influence on the stereochemical outcome of reactions at adjacent positions is a critical aspect for generating chemical diversity.

Furthermore, the azaspiro[3.5]nonane framework can serve as a scaffold upon which additional rings can be fused or appended. For example, reactions that involve both the ketone and another functional group on the cyclohexane (B81311) ring could lead to the formation of novel polycyclic systems. The synthesis of spiro-cephalosporin analogues through Michael-type additions demonstrates how spirocyclic cores can be elaborated into more complex structures. ed.ac.uk

Another avenue for exploiting the spirocenter lies in the synthesis of derivatives where the spirocyclic core is maintained, but the substituent pattern is altered to create a library of compounds for biological screening. This could involve modifications to the azetidine ring, for instance, by N-dealkylation followed by re-alkylation with various substituents, or by functionalization of the cyclohexane ring at positions other than the carbonyl group.

Although direct experimental data on This compound is lacking, the principles of stereoselective synthesis and scaffold-based drug design strongly suggest that this compound is a promising starting point for the creation of diverse and structurally complex molecules with potential applications in various fields of chemical and biological research.

Structure Activity Relationship Sar Studies and Research Applications of Azaspiro 3.5 Nonane Scaffolds

The Azaspiro[3.5]nonane as a Versatile Small Molecule Scaffold and Building Block

The azaspiro[3.5]nonane framework is considered a versatile scaffold in drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over more flexible linear or simpler cyclic amines. This rigidity can help in pre-organizing appended functional groups in a specific orientation for optimal interaction with biological targets. The spirocyclic nature, where two rings share a single carbon atom, introduces a defined spatial arrangement of substituents, which is a desirable feature in the design of selective ligands.

Rational Design and Synthesis of Functionalized Azaspiro[3.5]nonane Derivatives

The synthesis of functionalized azaspiro[3.5]nonane derivatives has been reported in the literature, often involving multi-step sequences. For instance, a general approach to a related scaffold, 2,5-dioxa-8-azaspiro[3.5]nonane, involves the reaction of a protected amino alcohol with chloroacetyl chloride, followed by intramolecular cyclization and subsequent reduction and deprotection steps. Such synthetic strategies highlight the modular nature of building these scaffolds, allowing for the introduction of various substituents to explore the chemical space around the core. However, no specific synthetic route for 5-Methyl-5-azaspiro[3.5]nonan-8-one is detailed in peer-reviewed publications.

Exploration of Azaspiro[3.5]nonane Cores in Medicinal Chemistry Research

The exploration of azaspiro[3.5]nonane cores in medicinal chemistry has led to the development of potent and selective ligands for various receptors.

Influence of Spirocyclic Rigidity on Molecular Conformation and Biological Interactions

The rigidity of the spirocyclic core is a key attribute that influences the conformational freedom of the molecule. By locking the piperidine (B6355638) ring (in the case of azaspiro[3.5]nonanes) in a specific conformation, the entropic penalty upon binding to a target protein is reduced, which can lead to higher binding affinity. This conformational constraint also limits the number of possible interactions with off-target proteins, potentially improving the selectivity profile of a drug candidate.

Design of Ligands for Specific Biological Targets

Research on other azaspiro[3.5]nonane isomers has demonstrated their utility. For example, derivatives of 7-azaspiro[3.5]nonane have been designed and synthesized as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. In these studies, optimization of substituents on the azaspiro[3.5]nonane core led to compounds with improved potency and pharmacokinetic properties. This underscores the potential of the scaffold in modulating the activity of specific biological targets.

Applications in Chemical Biology

While the application of this compound in chemical biology is not documented, the broader concept of using small molecules to probe biological systems is well-established.

Development of Chemical Probes and Modulators

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a biological context. The development of such probes requires a deep understanding of the structure-activity relationship of a given scaffold. While azaspiro[3.5]nonane derivatives could theoretically be developed into chemical probes, no such examples for this compound have been reported.

Utilization as Linkers in Targeted Protein Degradation (e.g., PROTACs)

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy, moving beyond simple inhibition to induce the selective elimination of disease-causing proteins. nih.gov A leading technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. arvinas.com One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome system. arvinas.comnih.gov

The linker component is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, rigidity, and chemical properties are crucial for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the degradation efficiency. nih.govnih.gov

Azaspiro[3.5]nonane scaffolds are being investigated as components for these critical linkers. Their rigid, three-dimensional structure can help to correctly orient the two ends of the PROTAC molecule, potentially improving the stability of the ternary complex and enhancing degradation potency. The defined stereochemistry of spirocyclic systems can reduce the conformational flexibility of the linker, which is a key parameter in optimizing PROTAC performance. While traditional linkers are often flexible polyethylene (B3416737) glycol (PEG) chains, research has shown that more rigid and structured linkers can lead to improved degradation activity and selectivity.

For instance, research into inhibitors of ENPP1 for immunotherapy has utilized related diazaspiro scaffolds, such as 2,7-diazaspiro[3.5]nonane, as linkers to connect a pyrrolopyrimidinone core to a sulfamide (B24259) group. acs.org In these designs, the spirocyclic linker helps to position the functional groups for optimal interaction with the protein target. acs.org This application, while not for a PROTAC, demonstrates the utility of azaspirocyclic systems in creating constrained linkers for molecules designed to modulate protein function. acs.org The development of PROTACs using azaspiro[3.5]nonane-based linkers represents a promising strategy to create more potent and selective protein degraders, capable of addressing targets previously considered "undruggable". arizona.edu

Investigation into Specific Bioactivity Profiles

The azaspiro[3.5]nonane core is a versatile scaffold that has been explored for a range of biological activities. Researchers have modified the core structure to investigate its potential in several therapeutic areas.

Anticonvulsant Activity The search for new anticonvulsant agents has led to the exploration of various heterocyclic compounds. Spiro compounds, in particular, have shown promise. In one study, a series of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives were synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Several of these compounds demonstrated significant activity. nih.gov

The most potent compound from this series, designated 5j, exhibited an ED₅₀ value of 9.2 mg/kg in the MES test, indicating strong protection against seizures. nih.gov This highlights the potential of spirocyclic structures as a foundational element for developing new anticonvulsant drugs. Although this study did not use an azaspiro[3.5]nonane core, the findings suggest that the rigid spirocyclic framework is a valuable feature for this type of bioactivity.

Analgesic Activity Research into novel spiro heterocycles has also uncovered potential analgesic properties. A study focused on derivatives of 2-Amino-7-oxa-3-thia-1-azaspiro wikipedia.orgwikipedia.orgundec-1-ene found that many of these compounds exhibited significant analgesic activity in preclinical models. nih.gov Structure-activity relationship (SAR) studies indicated that the analgesic properties were primarily associated with the 2-amino-1,3-thiazine ring system. nih.gov However, evidence also suggested a contribution from the spiro-annulated ether ring in certain derivatives. nih.gov For example, both the parent compound and its p-fluorobenzoyl derivative showed analgesic effects in the rat tail-flick assay, a model for centrally-mediated analgesia. nih.gov

Cholesterol Absorption Inhibition Inhibiting the absorption of cholesterol from the intestine is a key strategy for managing hypercholesterolemia. nv.govdrugs.com The drug ezetimibe (B1671841) is a well-known cholesterol absorption inhibitor that acts on the brush border of the small intestine. nih.gov Research has shown that azaspiro scaffolds can also be effective in this role. A study of substituted 2-azaspiro[5.3]nonan-1-ones identified them as potent cholesterol absorption inhibitors. nih.gov This research aimed to define the binding conformation for these types of molecules, suggesting that the spirocyclic structure is key to their mechanism of action. nih.gov This finding points to the potential of related scaffolds, like azaspiro[3.5]nonanes, for development as novel agents to lower cholesterol.

Muscarinic Receptor Antagonism Muscarinic receptors are a type of cholinergic receptor involved in the parasympathetic nervous system, which regulates functions often summarized as "rest-and-digest". wikipedia.orgnih.gov Antagonists of these receptors block the effects of acetylcholine (B1216132) and have therapeutic uses in treating conditions like overactive bladder, chronic obstructive pulmonary disease (COPD), and some neurological disorders. wikipedia.orgnih.gov The development of long-acting muscarinic M3 receptor antagonists is an active area of research. nih.gov While various chemical structures are being explored for this activity, the specific investigation of azaspiro[3.5]nonane scaffolds as muscarinic antagonists is an emerging area of interest for medicinal chemists seeking novel, potent, and selective agents.

β-Adrenoceptor Agonism β-Adrenoceptors are key regulators of the sympathetic nervous system, mediating the "fight-or-flight" response. sigmaaldrich.com Agonists of these receptors have wide-ranging physiological effects, including stimulating heart rate, relaxing smooth muscle in the airways and blood vessels, and promoting lipolysis. sigmaaldrich.commdpi.com β2-adrenoceptor agonists are mainstays in asthma therapy due to their bronchodilator effects, while selective β3-adrenoceptor agonists are being developed for treating type II diabetes and obesity. sigmaaldrich.commdpi.com The structural diversity of azaspiro[3.5]nonane derivatives makes them attractive candidates for the development of novel β-adrenoceptor agonists with potentially improved selectivity and pharmacokinetic profiles.

Table of Mentioned Compounds

Compound Name
This compound
2,7-Diazaspiro[3.5]nonane
2-Amino-7-oxa-3-thia-1-azaspiro wikipedia.orgwikipedia.orgundec-1-ene
2-Azaspiro[5.3]nonan-1-one
Ezetimibe

Computational Chemistry Approaches for 5 Methyl 5 Azaspiro 3.5 Nonan 8 One

Quantum Chemical Calculations for Electronic Structure Analysis

There are no available studies that report on the quantum chemical calculations performed to analyze the electronic structure of 5-Methyl-5-azaspiro[3.5]nonan-8-one. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding the compound's reactivity and intermolecular interactions.

Molecular Modeling and Conformational Analysis of the Spiro[3.5]nonane Ring System

No specific molecular modeling or conformational analysis studies for this compound have been found in the reviewed literature. A conformational search would be crucial for a spirocyclic system like this, which contains both a four-membered azetidine (B1206935) ring and a six-membered piperidinone ring. These studies would identify low-energy conformers, ring puckerings, and the rotational barriers of the methyl group, which collectively define the molecule's three-dimensional shape and steric profile.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There is no published data on the computational prediction of spectroscopic parameters for this compound. Theoretical calculations, often using GIAO (Gauge-Independent Atomic Orbital) methods in conjunction with DFT, are commonly employed to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing calculated spectra to experimental data. Without such studies, a theoretical validation of its spectral features is not possible.

Simulation of Reaction Pathways and Transition States

A search for simulated reaction pathways and transition states involving this compound yielded no results. This type of computational work is essential for understanding the mechanisms of its formation or its subsequent chemical transformations. By modeling potential reaction coordinates and calculating the energy of transition states, researchers can predict the feasibility and kinetics of chemical reactions.

Ligand-Protein Docking and Molecular Dynamics Simulations for Target Binding Predictions

No ligand-protein docking or molecular dynamics (MD) simulation studies featuring this compound are present in the public scientific record. Azaspirocyclic scaffolds are of interest in medicinal chemistry, and these computational techniques are vital for predicting how a molecule might bind to a biological target, such as a protein receptor or enzyme. Docking provides a static prediction of the binding pose and affinity, while MD simulations can assess the stability of the ligand-protein complex over time. bohrium.comnih.gov The absence of such studies indicates that the potential biological activity of this specific compound has not been computationally explored.

Stereochemical Considerations in Azaspiro 3.5 Nonan 8 One Research

Stereoisomerism and Chirality at the Spirocenter and Substituted Ring Carbons

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.orgyoutube.com A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.orgnih.gov Such non-superimposable mirror images are called enantiomers. youtube.com

In the 5-Methyl-5-azaspiro[3.5]nonan-8-one scaffold, the defining feature is the spirocenter—the quaternary carbon atom (C5) that is common to both the azetidine (B1206935) and cyclohexane (B81311) rings. When the substitution pattern on the rings is appropriate, this spirocenter can be a chiral center, leading to the existence of enantiomers. A chiral center is typically a carbon atom bonded to four different groups. youtube.com

Even if the parent, unsubstituted molecule possesses planes of symmetry that make it achiral, substitutions on the rings can create additional chiral centers. For instance, substitution at any of the methylene (B1212753) carbons of the cyclohexane or azetidine rings can create new stereocenters. The presence of multiple stereocenters in a molecule can give rise to diastereomers, which are stereoisomers that are not mirror images of each other. The maximum number of possible stereoisomers for a molecule can be estimated by the formula 2^n, where 'n' is the number of chiral centers. khanacademy.org

Development of Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of azaspiro[3.5]nonane derivatives is a significant challenge that requires precise control over the formation of chiral centers. Stereoselective synthesis encompasses methods that favor the formation of one stereoisomer over others.

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possibilities. This is often achieved by using a substrate that already contains a chiral center, which then directs the stereochemical outcome of a subsequent reaction. Complementary stereoselective syntheses have been developed for related azaspiro compounds, where different methods are used to produce specific epimers (diastereomers that differ at only one chiral center). nih.gov For example, the hydrogenation of a precursor containing a double bond can be influenced by the existing stereochemistry in the molecule to favor one diastereomer. nih.gov Another approach involves stereoselective hydroarylation reactions. nih.gov Asymmetric synthesis of related spirocycles like 2,6-diazaspiro[3.3]heptane has been shown to achieve high diastereomeric ratios (up to 98:2). researchgate.net

Table 1: Examples of Diastereoselective Methods in Azaspirocycle Synthesis

Synthetic Approach Target Scaffold Key Features Diastereomeric Ratio (dr) Reference
Hydrogenation of Arylated Dihydrofuran 1-Oxa-7-azaspiro[4.5]decane Introduction of a specific stereocenter from a common intermediate. Not specified nih.gov
Alkene Hydroarylation 1-Oxa-7-azaspiro[4.5]decane Stereo- and regioselective installation of a stereogenic center. Not specified nih.gov
Asymmetric Synthesis 2,6-Diazaspiro[3.3]heptane Differentially protected amines within products. up to 98:2 researchgate.net

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is crucial in medicinal chemistry, as often only one enantiomer of a drug is responsible for the desired therapeutic effect. nih.gov

A powerful modern approach is the use of enzymes as catalysts. Enzymatic reactions can proceed with extremely high levels of both activity and selectivity. For instance, in the synthesis of related azaspiroalkanes, directed evolution of enzymes has led to variants that can produce either the (R)- or (S)-enantiomer with excellent enantioselectivity (e.g., enantiomeric ratios of 98.5:1.5 to 99:1). chemrxiv.org Other strategies include asymmetric catalysis using chiral metal complexes, such as those involving rhodium, which can perform site-selective and stereoselective C-H bond activation. nih.gov Asymmetric transfer hydrogenation of ketone precursors is another established method for producing chiral alcohols, which can then be converted to the desired azaspirocycle derivative. nih.gov

Table 2: Selected Enantioselective Methods for Azaspiro-related Scaffolds

Method Catalyst/Enzyme Target Product Enantiomeric Ratio (er) Reference
Enzymatic Cyclopropanation Evolved P450 Enzyme (ApePgb-xHC-5312) (R)-Azaspiro[2.y]alkane 98.5:1.5 chemrxiv.org
Enzymatic Cyclopropanation Evolved P450 Enzyme (TamPgb-xHC-5318) (S)-Azaspiro[2.y]alkane 99:1 chemrxiv.org
Asymmetric Transfer Hydrogenation Chiral Ruthenium Catalyst α-chiral Bicyclo[1.1.1]pentanes Not specified nih.gov
Rhodium-Catalyzed C-H Insertion Chiral Dirhodium Catalyst Chiral Bicyclo[1.1.1]pentanes Not specified nih.gov

Impact of Stereochemistry on Biological Activity and Molecular Recognition

The stereochemical configuration of a molecule is often crucial in determining its biological activity. researchgate.net Because living systems, including proteins, enzymes, and DNA, are themselves chiral, they can interact differently with the various stereoisomers of a chiral compound. nih.govresearchgate.net This can lead to significant differences in potency, metabolism, distribution, and potential for side effects between enantiomers. nih.govnih.gov For this reason, the two enantiomers of a chiral drug are best considered as two distinct chemical entities. nih.gov

In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov For example, in studies of nature-inspired compounds, it has been shown that only isomers with a specific configuration, such as (5S, αS), display significant biological activity, while the corresponding enantiomers and diastereomers are much less active. nih.gov This difference can be attributed to factors like stereoselective uptake by cellular transport systems or a more efficient structural and stereochemical fit with the target enzyme or receptor. researchgate.netnih.gov Molecular modeling studies can help illuminate these requirements for efficient molecular recognition and binding. researchgate.netnih.gov

Methods for Stereochemical Assignment and Purity Determination

Confirming the three-dimensional structure of a synthesized molecule and determining its stereochemical purity are essential steps in stereoselective research.

Stereochemical Assignment: The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. chemrxiv.orgnih.gov This technique provides a precise three-dimensional map of the atoms in the crystalline state. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques, is invaluable for determining the relative stereochemistry of a molecule by analyzing the spatial relationships between different atoms. nih.govnih.govnih.gov

Purity Determination: The stereochemical purity of a sample, meaning the excess of one stereoisomer over another, is commonly measured using chiral chromatography. In this technique, the sample is passed through a column containing a chiral stationary phase. The different stereoisomers interact differently with this chiral phase, causing them to separate and elute at different times. This allows for their quantification. Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC) nih.gov

Chiral Gas Chromatography (GC) , often with a Flame Ionization Detector (FID) chemrxiv.org

Chiral Supercritical Fluid Chromatography (SFC) chemrxiv.org

These methods are used to determine the diastereomeric ratio (dr) or the enantiomeric ratio (er) of the synthesized product. chemrxiv.org

Future Directions and Emerging Research Opportunities for 5 Methyl 5 Azaspiro 3.5 Nonan 8 One

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of azaspirocycles exist, a primary focus for future research is the development of more efficient and environmentally sustainable synthetic pathways. nih.gov Current multi-step syntheses can be time-consuming and generate significant waste. Future efforts will likely concentrate on the following:

Catalytic Methods: Exploring novel catalysts to enable more direct and atom-economical routes to the 5-Methyl-5-azaspiro[3.5]nonan-8-one core.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, scalability, and safety, while minimizing solvent usage and by-product formation.

Renewable Starting Materials: Investigating the use of bio-based feedstocks to reduce the reliance on petrochemical sources for the synthesis of the spirocyclic framework.

A successful example in a related system involved the development of facile and scalable synthetic approaches for functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which were obtained in multigram quantities with good yields. univ.kiev.uaresearchgate.net

Design of Novel Functionalized Azaspiro[3.5]nonane Libraries

The therapeutic potential of the this compound scaffold can be significantly expanded by creating diverse libraries of functionalized derivatives. The ability to strategically introduce a variety of substituents allows for the fine-tuning of physicochemical properties and biological activity. Future research will likely focus on:

Diversity-Oriented Synthesis: Employing synthetic strategies that generate a wide range of structurally diverse analogs from a common intermediate.

Site-Selective Functionalization: Developing methods to selectively modify specific positions on the azaspiro[3.5]nonane ring system, enabling precise control over molecular architecture.

Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to improve properties such as metabolic stability, potency, and selectivity. univ.kiev.ua

A study on novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrated the power of this approach, where optimization of different parts of the molecule led to a potent agonist with a desirable pharmacokinetic profile. nih.gov

Expansion into New Biological Target Classes and Therapeutic Areas

While azaspiro[3.5]nonane derivatives have shown promise in certain therapeutic areas, there is vast untapped potential for their application against new biological targets. Future investigations will likely involve:

High-Throughput Screening: Screening functionalized azaspiro[3.5]nonane libraries against a broad range of biological targets to identify novel activities.

Target-Based Design: Utilizing structural biology and computational modeling to design derivatives that specifically interact with high-value therapeutic targets.

Phenotypic Screening: Employing cell-based assays to discover compounds with desired physiological effects, even without prior knowledge of the specific molecular target.

The exploration of azaspirocycles has already led to their evaluation in drug discovery for various applications, including as anti-infective agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel therapeutic agents. mdpi.comastrazeneca.com For the this compound scaffold, these computational tools can:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Optimize Physicochemical Properties: Use machine learning algorithms to predict properties like solubility, permeability, and metabolic stability, guiding the design of compounds with improved drug-like characteristics. mdpi.com

Plan Synthetic Routes: Employ AI-driven retrosynthesis tools to identify the most efficient and feasible synthetic pathways for novel derivatives. nih.gov

Collaborative Research at the Interface of Organic Chemistry and Chemical Biology

The successful translation of promising chemical scaffolds into new therapies requires a deep understanding of both their chemical synthesis and their biological effects. Future progress with this compound will be greatly enhanced by:

Interdisciplinary Teams: Fostering collaborations between synthetic organic chemists, medicinal chemists, biologists, and computational scientists. nih.gov

Chemical Biology Approaches: Utilizing chemical probes based on the azaspiro[3.5]nonane scaffold to investigate biological pathways and identify new drug targets. chemikailproteomics.com

Open Science Initiatives: Sharing data and research findings to accelerate the collective understanding and application of this important chemical motif.

Such collaborations are essential for bridging the gap between fundamental chemical research and the development of novel therapeutics that can address unmet medical needs. nih.govchemikailproteomics.com

Q & A

Q. What are the key considerations in designing a synthetic route for 5-Methyl-5-azaspiro[3.5]nonan-8-one?

  • Methodological Answer : Synthetic routes for spirocyclic compounds often involve multi-step protocols, including cyclization and functional group protection/deprotection. For this compound, critical steps include:
  • Base Selection : Use of triethylamine or potassium carbonate to facilitate nucleophilic substitution or acylation reactions .
  • Protecting Groups : Benzyl (Bn) groups may be employed to stabilize intermediates, followed by catalytic hydrogenation for deprotection .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to enhance reaction efficiency and minimize side reactions .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with reference standards (e.g., spirocyclic impurities like 8-Azaspiro[4.5]decane-7,9-dione derivatives) to assess purity .
  • Spectroscopy : 1^1H/13^13C NMR for confirming spirocyclic geometry and methyl group placement. Mass spectrometry (HRMS) validates molecular weight .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms or degradation .

Advanced Research Questions

Q. What strategies can mitigate conflicting data regarding the reactivity of this compound under varying reaction conditions?

  • Methodological Answer :
  • Systematic Parameter Variation : Test temperature (e.g., 0°C to reflux), solvent polarity, and stoichiometry to identify optimal conditions .
  • Comparative Studies : Benchmark against analogs (e.g., 5-Benzyl-5-azaspiro[3.5]nonan-8-one) to isolate substituent effects .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and reaction pathways .

Q. How does the substitution pattern on the spirocyclic ring system influence the biological activity of this compound compared to its analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Methyl Group Impact : Compare with non-methylated analogs (e.g., 5-AzASpiro[3.5]nonan-8-one) to assess steric and electronic effects on target binding .
  • Oxygen/Nitrogen Positioning : Contrast with 5,8-Dioxa-2-azaspiro[3.5]nonane to evaluate hydrogen bonding and polarity contributions .
  • In Vitro Assays : Use enzyme inhibition or cell-based models to quantify activity differences .

Q. What advanced computational methods are suitable for predicting the conformational stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy minima for spirocyclic conformers and assess strain energy .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict stability under physiological conditions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic derivatives .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols with strict control of air/moisture sensitivity (e.g., Schlenk techniques) .
  • Byproduct Identification : Use LC-MS or 19^19F NMR (if fluorinated intermediates exist) to trace unaccounted side products .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time) .

Comparative Methodologies

Q. What analytical techniques best distinguish this compound from structurally similar impurities?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spirocyclic regions .
  • Chiral HPLC : Separate enantiomers if asymmetric centers are present .
  • X-ray Crystallography : Confirm absolute configuration and rule out polymorphic contaminants .

Notes on Evidence Utilization

  • References provide foundational protocols for synthesis, impurity profiling, and SAR studies.
  • Avoid commercial sources (e.g., BenchChem) per user guidelines; prioritize peer-reviewed methods and regulatory data (e.g., ECHA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.